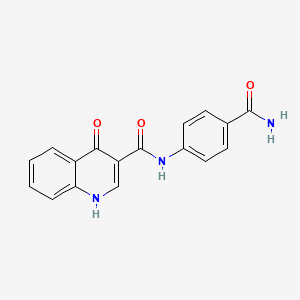

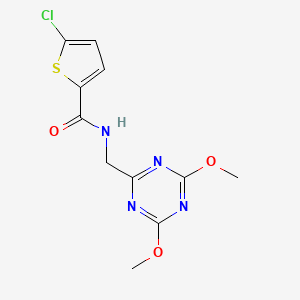

![molecular formula C13H16ClNO3 B2719120 Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate CAS No. 886685-63-8](/img/structure/B2719120.png)

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is a chemical compound with the molecular formula C13H16ClNO3 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 269.724 Da .Scientific Research Applications

-

Heterocyclic Synthesis

- Summary of Application : Cyanoacetohydrazides, which are similar to your compound, are used as precursors in reactions leading to the construction of heterocycles . These heterocycles are important in various fields of chemistry due to their wide range of biological activities.

- Methods of Application : The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

- Results or Outcomes : The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction .

-

Chemical Synthesis

- Summary of Application : A method for producing n-butyryl-4-amino-3-methyl-methyl benzoate has been patented . This compound is similar to “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate”.

- Methods of Application : The method involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and reacting the bromide obtained therefrom with carbon monoxide and methanol in the presence of a palladium catalyst .

- Results or Outcomes : The result of this process is the production of methyl N-butyryl-4-amino-3-methylbenzoate .

-

Commercial Availability

- Summary of Application : “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate” is commercially available and can be purchased from chemical suppliers .

- Methods of Application : This compound can be used as a starting material or intermediate in various chemical reactions .

- Results or Outcomes : The outcomes would depend on the specific reactions in which this compound is used .

-

Production of Angiotensin Antagonists

- Summary of Application : A method for producing methyl N-butyryl-4-amino-3-methylbenzoate, a compound similar to “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate”, has been patented . This compound is used in the production of angiotensin antagonists .

- Methods of Application : The method involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and reacting the bromide obtained therefrom with carbon monoxide and methanol in the presence of a palladium catalyst .

- Results or Outcomes : The result of this process is the production of methyl N-butyryl-4-amino-3-methylbenzoate .

-

Commercial Availability

- Summary of Application : “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate” is commercially available and can be purchased from chemical suppliers .

- Methods of Application : This compound can be used as a starting material or intermediate in various chemical reactions .

- Results or Outcomes : The outcomes would depend on the specific reactions in which this compound is used .

Safety And Hazards

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed . In case of contact with skin or eyes, it’s advised to rinse with plenty of water. If swallowed, one should rinse the mouth and seek medical attention .

Future Directions

properties

IUPAC Name |

ethyl 3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-3-18-13(17)10-5-4-9(2)11(6-10)8-15-12(16)7-14/h4-6H,3,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETPHUJJSAPRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)

![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)

![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)

![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)

![7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2719058.png)